molecular formula C11H11NO3S B1678205 Nesosteine CAS No. 84233-61-4

Nesosteine

Cat. No.: B1678205
CAS No.: 84233-61-4
M. Wt: 237.28 g/mol
InChI Key: XVAYJUBRRZOANH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Nesosteine involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 60-70°C for several hours. The product is then purified by recrystallization from ethanol . Industrial production methods for this compound are similar, with the reaction being scaled up and optimized for higher yields and purity .

Chemical Reactions Analysis

Nesosteine undergoes several types of chemical reactions, including:

Scientific Research Applications

Nesosteine has a wide range of scientific research applications:

Mechanism of Action

Nesosteine exerts its effects by improving the rheology and production of bronchial mucus. It reduces the viscosity of mucus, making it easier to expel, and increases mucus production in healthy tissues. The molecular targets and pathways involved include the modulation of mucin production and secretion, as well as the reduction of total protein content in mucus .

Comparison with Similar Compounds

Nesosteine is unique in its high activity compared to other mucoregulatory agents. Similar compounds include:

Properties

CAS No.

84233-61-4

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(1,3-thiazolidine-3-carbonyl)benzoic acid

InChI

InChI=1S/C11H11NO3S/c13-10(12-5-6-16-7-12)8-3-1-2-4-9(8)11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

XVAYJUBRRZOANH-UHFFFAOYSA-N

SMILES

C1CSCN1C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

C1CSCN1C(=O)C2=CC=CC=C2C(=O)O

Appearance

Solid powder

84233-61-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CO 1177
CO-1177
nesosteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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